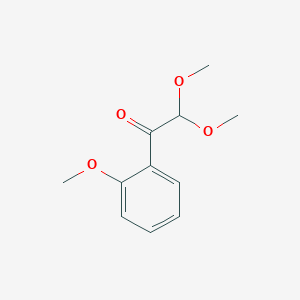![molecular formula C7H9N5O B12599315 5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine CAS No. 871253-79-1](/img/structure/B12599315.png)
5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrazolo[4,3-e][1,2,4]triazine core, which is a fused ring system containing nitrogen atoms. The presence of methoxy and dimethyl groups further enhances its chemical properties and reactivity .
Métodos De Preparación
The synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine involves several steps. One common method starts with the sulfone precursor, which is dissolved in absolute methanol. Metal sodium is then added to the solution, and the reaction mixture is heated at reflux for 30 minutes. After the reaction is complete, the product is purified using column chromatography with chloroform as the eluent. This method yields the compound in high purity and yield .
Análisis De Reacciones Químicas
5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine undergoes various chemical reactions, including nucleophilic substitution and oxidation. Common reagents used in these reactions include sodium methoxide and metal sodium. The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of O- and N-alkyl derivatives .
Aplicaciones Científicas De Investigación
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used for structure-activity relationship studies to understand the effects of different substituents on its reactivity and properties. In biology and medicine, derivatives of this compound have shown antimicrobial and antitumor activities, making it a promising candidate for drug development. Additionally, its unique structure makes it useful in the design of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of 5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine involves its interaction with various molecular targets. The compound’s antimicrobial and antitumor activities are attributed to its ability to interfere with essential biological processes in microorganisms and cancer cells. For instance, it can inhibit the growth of certain bacteria and cancer cells by disrupting their metabolic pathways .
Comparación Con Compuestos Similares
5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine can be compared to other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds share a similar fused ring system but differ in their substituents and specific ring structures.
Propiedades
Número CAS |
871253-79-1 |
|---|---|
Fórmula molecular |
C7H9N5O |
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
5-methoxy-1,3-dimethylpyrazolo[4,3-e][1,2,4]triazine |
InChI |
InChI=1S/C7H9N5O/c1-4-5-6(12(2)11-4)9-10-7(8-5)13-3/h1-3H3 |
Clave InChI |
UYASAMOGGNJIDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1N=C(N=N2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide](/img/structure/B12599233.png)
![2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12599249.png)
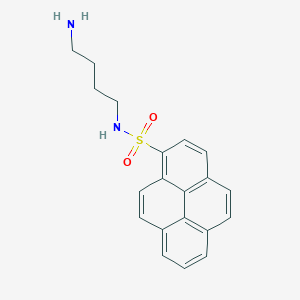
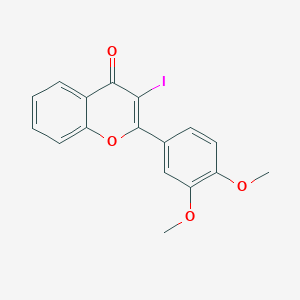
![Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate](/img/structure/B12599262.png)

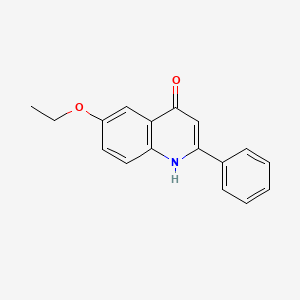
![[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B12599277.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate](/img/structure/B12599280.png)
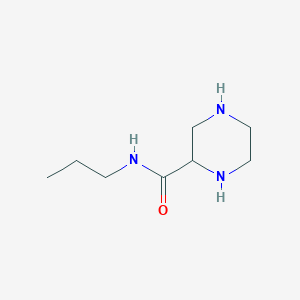
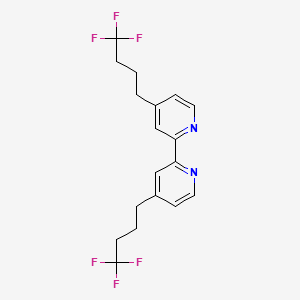
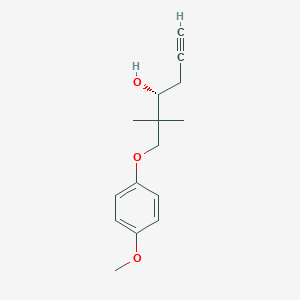
![8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid](/img/structure/B12599294.png)
